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Executive Summary
Omtriptolide (also known as PG490-88 or F6008) is a semi-synthetic, water-soluble prodrug of

the potent anti-inflammatory and anti-cancer natural product, triptolide. Developed to improve

upon the poor water solubility and challenging toxicity profile of its parent compound,

omtriptolide has demonstrated significant preclinical antitumor activity. This document

provides a comprehensive overview of the preclinical research findings for omtriptolide and its

parent compound, triptolide, to inform further research and development. Key findings indicate

that omtriptolide induces tumor regression in various xenograft models and that its

mechanism is intrinsically linked to the transcriptional inhibitory functions of triptolide,

particularly through the modulation of the p53 pathway. However, clinical development has

been hampered by pharmacokinetic variability and challenges in its conversion to the active

compound.

In Vitro Efficacy
While specific IC50 values for omtriptolide (PG490-88) against the cell lines used in key in

vivo studies (H23, HT1080, and COLO 205) are not readily available in the public domain, it

has been established that PG490-88 is cytotoxic to these lines.[1] The parent compound,

triptolide, and its other derivatives exhibit potent cytotoxic effects in the nanomolar range

across a variety of cancer cell lines.

Table 1: In Vitro Cytotoxicity of Triptolide Derivatives
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Compound Cell Line Assay
IC50 / EC50
(nM)

Reference

MRx102 MV4-11 (AML) Viability (72h) 16.2 [2]

Triptolide MV4-11 (AML) Viability (72h) 5.6 [2]

MRx102
Primary AML

Cells
Apoptosis 40.6 [2]

Triptolide
Primary AML

Cells
Apoptosis 2.13 [2]

MRx102

CD34+CD38-

AML

Stem/Progenitor

Cells

Apoptosis 40.8 [2]

Triptolide

CD34+CD38-

AML

Stem/Progenitor

Cells

Apoptosis 2.14 [2]

LLDT-8

P-388, HL-60, A-

549, MKN-28,

MCF-7

Not Specified 0.04 - 0.20 [1]

In Vivo Efficacy
Omtriptolide has demonstrated significant single-agent efficacy in several human tumor

xenograft models, leading to tumor regression.[3] It also shows synergistic effects when

combined with standard chemotherapeutic agents like CPT-11 (Irinotecan).[3]

Table 2: Summary of Omtriptolide In Vivo Antitumor Activity
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Tumor Model Treatment Regimen Outcome Reference

H23 (NSCLC)

Xenograft

0.5 mg/kg/day and

0.75 mg/kg/day, i.p.
Tumor Regression [3]

HT1080

(Fibrosarcoma)

Xenograft

Not specified Tumor Regression [1]

COLO 205 (Colon

Cancer) Xenograft

Single agent and in

combination with CPT-

11

Tumor Regression [1][3]

Experimental Protocols
Human Tumor Xenograft Model

Animal Model: Nude mice.

Cell Lines: H23 (non-small cell lung cancer), HT1080 (fibrosarcoma), COLO 205 (colon

cancer).

Tumor Implantation: Tumor cells are implanted intradermally.

Treatment Initiation: Daily intraperitoneal (i.p.) treatment with omtriptolide is initiated when

tumors reach a volume of approximately 100 mm³.

Drug Formulation: Omtriptolide (PG490-88) is prepared as a 1 mg/ml stock solution in 0.9%

saline and sterilized by microfiltration.

Monitoring: Tumor volume and animal body weight are monitored regularly throughout the

study.
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Model Setup Treatment Phase

Data Analysis

Nude Mice

Tumor Cell Implantation
(H23, HT1080, COLO 205)

Tumor Growth
(approx. 100 mm³)

Daily i.p. Injection
(Omtriptolide or Vehicle)

Monitor Tumor Volume
& Body Weight

Assess Antitumor Efficacy
(Tumor Regression)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Omtriptolide: A Preclinical Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677289#omtriptolide-preclinical-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1677289#omtriptolide-preclinical-research-findings
https://www.benchchem.com/product/b1677289#omtriptolide-preclinical-research-findings
https://www.benchchem.com/product/b1677289#omtriptolide-preclinical-research-findings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677289?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

